molecular formula C10H11NOS2 B15082099 Ethyl benzoylcarbamodithioate CAS No. 6287-87-2

Ethyl benzoylcarbamodithioate

Cat. No.: B15082099
CAS No.: 6287-87-2
M. Wt: 225.3 g/mol
InChI Key: LTMQSLRMPYUAFH-UHFFFAOYSA-N
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Description

Ethyl benzoylcarbamodithioate is an organic compound with the molecular formula C10H11NOS2 It is a derivative of carbamodithioic acid and is characterized by the presence of an ethyl group, a benzoyl group, and a carbamodithioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl benzoylcarbamodithioate can be synthesized through a one-pot reaction involving acid chlorides, thiols, and ammonium thiocyanate. The reaction typically proceeds in dry acetonitrile at room temperature. The general reaction scheme involves the formation of a 1:1 adduct between the acid chloride and ammonium thiocyanate, followed by nucleophilic reaction with thiols to produce the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl benzoylcarbamodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the ethyl or benzoyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.

Scientific Research Applications

Ethyl benzoylcarbamodithioate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl benzoylcarbamodithioate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can form complexes with metal ions, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl benzoylcarbamodithioate
  • Propyl benzoylcarbamodithioate
  • Butyl benzoylcarbamodithioate

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to its analogs, it may exhibit different solubility, stability, and biological activity profiles .

Properties

CAS No.

6287-87-2

Molecular Formula

C10H11NOS2

Molecular Weight

225.3 g/mol

IUPAC Name

ethyl N-benzoylcarbamodithioate

InChI

InChI=1S/C10H11NOS2/c1-2-14-10(13)11-9(12)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,11,12,13)

InChI Key

LTMQSLRMPYUAFH-UHFFFAOYSA-N

Canonical SMILES

CCSC(=S)NC(=O)C1=CC=CC=C1

Origin of Product

United States

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